1-(4-Fluorophenyl)-1-oxopropan-2-yl quinoline-2-carboxylate
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Description
Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives of quinoline-2-carboxylate have been synthesized and evaluated for their potential as therapeutic agents. For instance, a series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives were synthesized from quinolinecarboxylic acid esters to evaluate their ability to inhibit the enzyme HMG-CoA reductase in vitro, highlighting the compound's role in the development of cholesterol-lowering drugs (Suzuki et al., 2001).
Biochemistry Applications
In biochemistry, the compound has facilitated the study of peripheral benzodiazepine type receptors (PBR) through the synthesis of novel quinoline-2-carboxamide derivatives labeled with carbon-11. These derivatives have been used as potential radioligands for the noninvasive assessment of PBR in vivo with positron emission tomography (PET) (Matarrese et al., 2001).
Properties
IUPAC Name |
[1-(4-fluorophenyl)-1-oxopropan-2-yl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-12(18(22)14-6-9-15(20)10-7-14)24-19(23)17-11-8-13-4-2-3-5-16(13)21-17/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJAJJXEDFGOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)OC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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